molecular formula C13H10ClN5OS B4710994 N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE

N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE

Cat. No.: B4710994
M. Wt: 319.77 g/mol
InChI Key: ONMDYISRWRVRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the pyrazinyl group: This step may involve nucleophilic substitution reactions where the thiadiazole ring is reacted with pyrazine derivatives.

    Introduction of the chlorinated methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions, where the methoxyphenyl group is chlorinated using reagents like thionyl chloride or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological pathways.

    Interference with DNA/RNA: Affecting the replication or transcription processes in cells.

    Modulation of signaling pathways: Altering cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]AMINE
  • N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-THIAZOLYL)-1,3,4-THIADIAZOL-2-YL]AMINE

Uniqueness

N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazinyl-thiadiazolyl moiety, in particular, may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-pyrazin-2-yl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5OS/c1-20-11-3-2-8(14)6-9(11)17-13-19-18-12(21-13)10-7-15-4-5-16-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMDYISRWRVRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NN=C(S2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 2
Reactant of Route 2
N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 3
N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 4
N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 5
N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE
Reactant of Route 6
Reactant of Route 6
N-(5-CHLORO-2-METHOXYPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE

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